molecular formula C7H7NO3 B14087928 (E)-3,4-dihydroxybenzaldehyde oxime

(E)-3,4-dihydroxybenzaldehyde oxime

Cat. No.: B14087928
M. Wt: 153.14 g/mol
InChI Key: NUFMSECAGOXHAV-YWEYNIOJSA-N
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Description

3,4-Dihydroxybenzaldehyde oxime is an organic compound derived from 3,4-dihydroxybenzaldehyde It is characterized by the presence of both hydroxyl and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxybenzaldehyde oxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods: While specific industrial production methods for 3,4-dihydroxybenzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

3,4-Dihydroxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an apoptosis inducer in cancer cells.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydroxybenzaldehyde oxime involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging free radicals. Additionally, its oxime group can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell death pathways.

Comparison with Similar Compounds

    3,4-Dihydroxybenzaldehyde: Shares the same core structure but lacks the oxime group.

    2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.

    4-Hydroxybenzaldehyde oxime: Contains a single hydroxyl group and an oxime group.

Uniqueness: 3,4-Dihydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol

InChI

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4-

InChI Key

NUFMSECAGOXHAV-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NO)O)O

Origin of Product

United States

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